2-Isopropoxy-4-(methylamino)phenol
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Overview
Description
2-Isopropoxy-4-(methylamino)phenol is an organic compound with a complex structure that includes both isopropoxy and methylamino functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-(methylamino)phenol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromination, etherification, and deprotection to yield the final product . Another method involves reacting m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product, which is then reacted with halogenated isopropane and isopropyl magnesium halide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The methods often involve the use of catalysts and controlled reaction conditions to ensure high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
2-Isopropoxy-4-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isopropoxy-4-(methylamino)phenol include other phenol derivatives with different substituents, such as:
- 4-Isopropoxy-2-methylphenol
- 4-Isopropoxyethyoxylmethylphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of isopropoxy and methylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(methylamino)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(11-3)4-5-9(10)12/h4-7,11-12H,1-3H3 |
InChI Key |
IXPZZUJEFJDIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)NC)O |
Origin of Product |
United States |
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